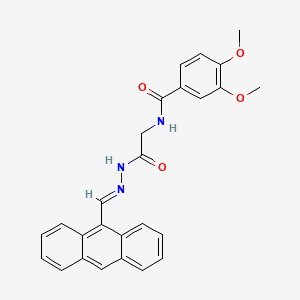N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
CAS No.: 349609-29-6
Cat. No.: VC16130880
Molecular Formula: C26H23N3O4
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 349609-29-6 |
|---|---|
| Molecular Formula | C26H23N3O4 |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C26H23N3O4/c1-32-23-12-11-19(14-24(23)33-2)26(31)27-16-25(30)29-28-15-22-20-9-5-3-7-17(20)13-18-8-4-6-10-21(18)22/h3-15H,16H2,1-2H3,(H,27,31)(H,29,30)/b28-15+ |
| Standard InChI Key | UMMCPBDBAAPEKY-RWPZCVJISA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)OC |
Introduction
Structural Analysis and Nomenclature
Chemical Architecture
The compound consists of three primary components:
-
3,4-Dimethoxybenzamide core: A benzamide scaffold with methoxy groups at positions 3 and 4. This motif is common in bioactive molecules, particularly acetylcholinesterase inhibitors and gastrointestinal prokinetics .
-
Hydrazine-derived linker: A hydrazino group (-NH-NH-) conjugated to a ketone (=O), forming a 2-oxoethylhydrazine bridge. Hydrazine derivatives are frequently employed in coordination chemistry and as precursors for heterocyclic synthesis .
-
9-Anthrylmethylene substituent: An anthracene-based aromatic system fused to the hydrazine group. Anthracene derivatives are known for their fluorescence properties and applications in organic electronics .
The IUPAC name reflects this architecture: N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide.
Molecular Properties
-
Molecular Formula: Hypothetically derived as (exact mass: 479.18 g/mol).
-
Stereochemistry: The hydrazino group introduces potential E/Z isomerism at the C=N bond .
-
Solubility: Predicted low aqueous solubility due to the anthracene moiety; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Synthetic Pathways and Intermediate Compounds
Retrosynthetic Analysis
The compound could theoretically be synthesized via a three-step strategy:
-
Formation of 3,4-dimethoxybenzoyl chloride: Chlorination of 3,4-dimethoxybenzoic acid using thionyl chloride .
-
Synthesis of anthrylmethylene hydrazine: Condensation of 9-anthraldehyde with hydrazine hydrate .
-
Coupling reactions:
Challenges in Synthesis
-
Steric hindrance: The bulky anthracene group may impede coupling reactions, requiring high-temperature conditions or catalysts .
-
Oxidative sensitivity: Hydrazine derivatives are prone to oxidation, necessitating inert atmospheres .
Comparative Analysis with Structural Analogs
Table 1: Key Analog Compounds
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume